molecular formula C12H13N3OS B2672712 2-(1-Methyl-5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide CAS No. 483309-73-5

2-(1-Methyl-5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide

Cat. No. B2672712
CAS RN: 483309-73-5
M. Wt: 247.32
InChI Key: RYELLTXRTGYLJR-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide, also known as MIA, is a small molecule compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

Scientific Research Applications

Antifungal and Antibacterial Agents

A series of derivatives were synthesized to address the increasing incidence of drug-resistant fungal infections. These compounds demonstrated significant activity against Candida species, with molecular docking studies indicating potential as anti-Candida agents. The investigation into their mode of action and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction highlighted a lead compound for further optimization (Altındağ et al., 2017).

Anticonvulsant Activity

Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activity against seizures induced by maximal electroshock (MES). This research pinpointed 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound in the series, indicating potential for further development as anticonvulsant medications (Aktürk et al., 2002).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has revealed the effect of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activity. This study illustrates the versatility of acetamide derivatives in forming structurally diverse and functionally significant coordination complexes (Chkirate et al., 2019).

Corrosion Inhibition

Acetamide derivatives have also been explored as corrosion inhibitors. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives revealed their efficiency in preventing corrosion on steel surfaces in acidic and oil mediums. This research opens avenues for the development of more effective corrosion inhibitors for industrial applications (Yıldırım & Cetin, 2008).

Anticancer Potential

Several studies have synthesized and evaluated the anticancer activities of acetamide derivatives. These compounds have shown reasonable anticancer activity against various cancer cell lines, including melanoma, highlighting their potential as therapeutic agents in cancer treatment (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-15-10(9-5-3-2-4-6-9)7-14-12(15)17-8-11(13)16/h2-7H,8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYELLTXRTGYLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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